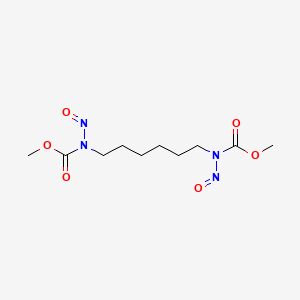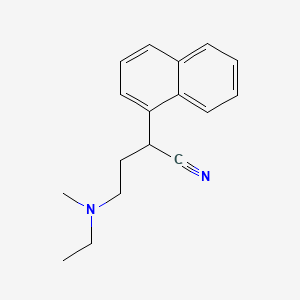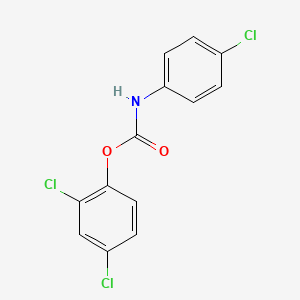
Dimethyl hexane-1,6-diylbis(nitrosocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C10H18N4O6 It is known for its unique structure, which includes two nitrosocarbamate groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate) typically involves the reaction of hexane-1,6-diamine with nitrosocarbamate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosocarbamate groups to amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves its interaction with molecular targets through its nitrosocarbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethylhexane-1,6-dicarbamate: A similar compound with carbamate groups instead of nitrosocarbamate groups.
Hexane-1,6-diamine: The parent compound used in the synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate).
Uniqueness
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is unique due to its dual nitrosocarbamate groups, which impart distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
4991-18-8 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl N-[6-[methoxycarbonyl(nitroso)amino]hexyl]-N-nitrosocarbamate |
InChI |
InChI=1S/C10H18N4O6/c1-19-9(15)13(11-17)7-5-3-4-6-8-14(12-18)10(16)20-2/h3-8H2,1-2H3 |
InChI Key |
RJLHNLDWJWZWNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CCCCCCN(C(=O)OC)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)



![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)


![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)



